Ezetimibe

Übersicht

Beschreibung

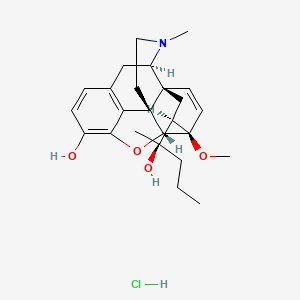

Ezetimib ist ein Medikament, das hauptsächlich zur Behandlung von hohem Cholesterinspiegel und bestimmten anderen Lipidstörungen eingesetzt wird. Es wirkt, indem es die Aufnahme von Cholesterin im Darm verringert, wodurch der Spiegel an Low-Density-Lipoprotein-Cholesterin im Blut gesenkt wird. Ezetimib wird häufig in Kombination mit Statinen verwendet, um seine cholesterinsenkende Wirkung zu verstärken .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Ezetimib kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von 4-Fluorbenzyl bromid mit 4-Hydroxybenzaldehyd, um ein Zwischenprodukt zu bilden, das dann einer Reihe von Reaktionen wie Cyclisierung und Reduktion unterzogen wird, um Ezetimib zu ergeben . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylformamid und Reagenzien wie Wasserstoffperoxid .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Ezetimib häufig unter Verwendung von Feststoffdispersionstechniken hergestellt, um seine Löslichkeit und Bioverfügbarkeit zu verbessern. Methoden wie das Vermahlen mit anderen pharmazeutischen Wirkstoffen oder die Verwendung von überkritischen Antisolvent-Verfahren werden verwendet, um Feststoffdispersionen von Ezetimib zu erzeugen .

Chemische Reaktionsanalyse

Arten von Reaktionen: Ezetimib unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Beispielsweise kann die Oxidation von Ezetimib mit Wasserstoffperoxid durchgeführt werden, was zur Bildung von Keto-Säure-Verunreinigungen führt .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit Ezetimib verwendet werden, umfassen Wasserstoffperoxid für die Oxidation und Dimethylformamid als Lösungsmittel. Die Reaktionsbedingungen beinhalten häufig Rückfluss und Temperaturkontrolle, um die Bildung des gewünschten Produkts zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Ezetimib gebildet werden, umfassen seine Glucuronid-Konjugate, die durch Glucuronidierung in der Leber und im Darm gebildet werden . Diese Konjugate sind entscheidend für den Metabolismus und die Ausscheidung des Arzneimittels.

Wirkmechanismus

Target of Action

Ezetimibe is a cholesterol absorption inhibitor that primarily targets the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 plays a crucial role in promoting intestinal cholesterol uptake .

Mode of Action

This compound mediates its blood cholesterol-lowering effect by selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine . It achieves this by directly binding to a transmembrane loop of the NPC1L1 protein on enterocytes, the cells lining the small intestine . This interaction with NPC1L1 leads to a decrease in the delivery of cholesterol to the liver .

Biochemical Pathways

This compound’s action on NPC1L1 affects the cholesterol absorption pathway. By inhibiting NPC1L1, this compound reduces the intestinal uptake of cholesterol and phytosterols, which in turn reduces the delivery of intestinal cholesterol to the liver . This modulation of hepatic phospholipid metabolism helps alleviate fat accumulation .

Pharmacokinetics

Following oral administration, this compound is rapidly absorbed and extensively metabolized (>80%) to the pharmacologically active this compound-glucuronide . The estimated terminal half-life of this compound and this compound-glucuronide is approximately 22 hours . Approximately 78% of the dose is excreted in the feces predominantly as this compound, with the balance found in the urine mainly as this compound-glucuronide .

Result of Action

This prompts the liver cells to absorb more cholesterol from circulation, thus lowering the levels of circulating cholesterol . This results in a reduction of total cholesterol, LDL-C, Apo B, and non-HDL-C in patients with primary hyperlipidemia, mixed hyperlipidemia, homozygous familial hypercholesterolemia (HoFH), and homozygous sitosterolemia (phytosterolemia) .

Action Environment

This compound’s action is influenced by the environment within the gastrointestinal tract, particularly the small intestine where it inhibits cholesterol absorption . Coadministration with the bile acid binding agent colestyramine significantly decreased this compound oral bioavailability .

Wissenschaftliche Forschungsanwendungen

Ezetimib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es für seinen einzigartigen Mechanismus zur Hemmung der Cholesterinaufnahme untersucht. In Biologie und Medizin wird Ezetimib ausgiebig für seine Rolle bei der Behandlung von Hyperlipidämie und der Reduzierung von kardiovaskulären Risiken erforscht . Darüber hinaus wird es bei der Entwicklung von Festdosiskombinationen mit anderen lipidsenkenden Wirkstoffen eingesetzt, um die therapeutischen Ergebnisse zu verbessern .

Wirkmechanismus

Ezetimib entfaltet seine Wirkung, indem es selektiv die Aufnahme von Cholesterin und Phytosterolen im Dünndarm hemmt. Das primäre molekulare Ziel von Ezetimib ist das Cholesterintransportprotein Niemann-Pick C1-Like 1 (NPC1L1). Durch die Bindung an NPC1L1 verhindert Ezetimib die Aufnahme von Cholesterin in Enterozyten, wodurch die Menge an Cholesterin reduziert wird, die in die Leber gelangt .

Biochemische Analyse

Biochemical Properties

Ezetimibe plays a crucial role in biochemical reactions by selectively inhibiting the absorption of cholesterol and phytosterol in the small intestine. The primary target of this compound is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a cholesterol transport protein located on the brush border of enterocytes. By binding to NPC1L1, this compound prevents the internalization of cholesterol into the enterocytes, thereby reducing the amount of cholesterol delivered to the liver .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly those involved in cholesterol metabolism. It reduces the levels of total cholesterol, LDL-C, Apo B, non-HDL-C, and triglycerides, while increasing high-density lipoprotein cholesterol (HDL-C) in patients with hyperlipidemia . This compound has also been reported to reduce CD4+ memory T cells and promote the differentiation of macrophages into anti-inflammatory M2 macrophages . Additionally, it influences cell signaling pathways and gene expression related to cholesterol homeostasis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NPC1L1 protein, which is essential for cholesterol absorption in the small intestine. This compound and its primary metabolite, this compound-glucuronide, bind to a transmembrane loop of NPC1L1, blocking the transport of cholesterol into enterocytes . This inhibition reduces the delivery of intestinal cholesterol to the liver, leading to decreased plasma cholesterol levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. This compound is rapidly absorbed and extensively metabolized to its active form, this compound-glucuronide. The terminal half-life of this compound and its glucuronide is approximately 22 hours, allowing for once-daily dosing . Long-term studies have shown that this compound maintains its efficacy in reducing cholesterol levels without significant adverse effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies in guinea pigs and hamsters have shown that this compound effectively reduces diet-induced hypercholesterolemia and hepatic lipid accumulation at doses ranging from 0.1 to 3 mg/kg . Higher doses of this compound have been associated with increased triglyceride content and inflammatory responses in intestinal tissues . The drug is generally well-tolerated and does not significantly affect body weight, insulin, or leptin levels .

Metabolic Pathways

This compound is primarily metabolized in the liver and small intestine via glucuronide conjugation. The major metabolic pathway involves the glucuronidation of the 4-hydroxyphenyl group by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes to form this compound-glucuronide . Approximately 78% of the administered dose is excreted in the feces, predominantly as this compound, with the remainder excreted in the urine as this compound-glucuronide .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through binding to plasma proteins. Both this compound and its glucuronide are highly bound to human plasma proteins (>90%) and have a volume of distribution of 107.5 liters . The drug undergoes enterohepatic recycling, which increases its residence time in the intestine and minimizes systemic exposure .

Subcellular Localization

This compound localizes at the brush border of the small intestine, where it inhibits the absorption of cholesterol. The drug binds to NPC1L1, preventing its incorporation into clathrin-coated vesicles and subsequent internalization into enterocytes . This localization is crucial for its function in reducing cholesterol absorption and maintaining plasma cholesterol levels.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ezetimibe can be synthesized through various methods. One common synthetic route involves the reaction of 4-fluorobenzyl bromide with 4-hydroxybenzaldehyde to form an intermediate, which is then subjected to a series of reactions including cyclization and reduction to yield this compound . The reaction conditions typically involve the use of solvents like dimethylformamide and reagents such as hydrogen peroxide .

Industrial Production Methods: In industrial settings, this compound is often produced using solid dispersion techniques to enhance its solubility and bioavailability. Methods such as co-grinding with other active pharmaceutical ingredients or using supercritical antisolvent processes are employed to create solid dispersions of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Ezetimibe undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of this compound can be achieved using hydrogen peroxide, leading to the formation of keto-acid impurities .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation and dimethylformamide as a solvent. The reaction conditions often involve refluxing and temperature control to ensure the desired product formation .

Major Products Formed: The major products formed from the reactions of this compound include its glucuronide conjugates, which are produced through glucuronidation in the liver and intestines . These conjugates are crucial for the drug’s metabolism and excretion.

Vergleich Mit ähnlichen Verbindungen

Ezetimib wird häufig mit anderen cholesterinsenkenden Mitteln wie Statinen (z. B. Atorvastatin, Simvastatin) und Gallensäuresequestranten verglichen. Im Gegensatz zu Statinen, die die Cholesterinsynthese in der Leber hemmen, wirkt Ezetimib, indem es die Cholesterinaufnahme im Darm blockiert . Dieser einzigartige Mechanismus macht es zu einer wertvollen Ergänzung zu Kombinationstherapien für Patienten, die aggressivere lipidsenkende Strategien benötigen. Ähnliche Verbindungen umfassen Atorvastatin, Simvastatin und Rosuvastatin, die jeweils unterschiedliche Mechanismen und therapeutische Profile aufweisen .

Eigenschaften

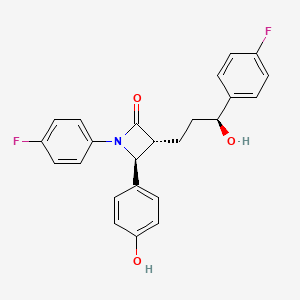

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNTVTPDXPETLC-XPWALMASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1044223 | |

| Record name | Ezetimibe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ezetimibe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 8.46e-03 g/L | |

| Record name | Ezetimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ezetimibe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Ezetimibe mediates its blood cholesterol-lowering effect via selectively inhibiting the absorption of cholesterol and phytosterol by the small intestine without altering the absorption of fat-soluble vitamins and nutrients. The primary target of ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein. NPC1L1 is expressed on enterocytes/gut lumen (apical) as well as the hepatobiliary (canalicular) interface and plays a role in facilitating internalization of free cholesterol into the enterocyte in conjunction with the adaptor protein 2 (AP2) complex and clathrin. Once cholesterol in the gut lumen or bile is incorporated into the cell membrane of enterocytes, it binds to the sterol-sensing domain of NPC1L1 and forms a NPC1L1/cholesterol complex. The complex is then internalized or endocytosed by joining to AP2 clathrin, forming a vesicle complex that is translocated for storage in the endocytic recycling compartment. Ezetimibe does not require exocrine pancreatic function for its pharmacological activity; rather, it localizes and appears to act at the brush border of the small intestine. Ezetimibe selectively blocks the NPC1L1 protein in the jejunal brush border, reducing the uptake of intestinal lumen micelles into the enterocyte. Overall, ezetimibe causes a decrease in the delivery of intestinal cholesterol to the liver and reduction of hepatic cholesterol stores and an increase in clearance of cholesterol from the blood. While the full mechanism of action of ezetimibe in reducing the entry of cholesterol into both enterocytes and hepatocytes is not fully understood, one study proposed that ezetimibe prevents the NPC1L1/sterol complex from interacting with AP2 in clathrin coated vesicles and induces a conformational change in NPC1L1, rendering it incapable of binding to sterols. Another study suggested that ezetimibe disrupts the function of other protein complexes involved in regulating cholesterol uptake, including the CAV1–annexin 2 heterocomplex., Niemann-Pick C1-like 1 (NPC1L1) is a polytopic transmembrane protein that plays a critical role in cholesterol absorption. Ezetimibe, a hypocholesterolemic drug, has been reported to bind NPC1L1 and block cholesterol absorption. However, the molecular mechanism of NPC1L1-mediated cholesterol uptake and how ezetimibe inhibits this process are poorly defined. Here we find that cholesterol specifically promotes the internalization of NPC1L1 and that this process requires microfilaments and the clathrin/AP2 complex. Blocking NPC1L1 endocytosis dramatically decreases cholesterol internalization, indicating that NPC1L1 mediates cholesterol uptake via its vesicular endocytosis. Ezetimibe prevents NPC1L1 from incorporating into clathrin-coated vesicles and thus inhibits cholesterol uptake. ..., Niemann-Pick C1-like protein (NPC1L1) mediates the absorption of dietary cholesterol in the proximal region of the intestine, a process that is blocked by cholesterol absorption inhibitors (CAIs), including ezetimibe. Using a proteomic approach, /it is/ demonstrated that NPC1L1 is the protein to which ezetimibe and its analogs bind. Next, ... the site of interaction of ezetimibe analogs /was determined/ with NPC1L1 by exploiting the different binding affinities of mouse and dog NPC1L1 for the radioligand analog of ezetimibe, [(3)H]AS. Chimeric and mutational studies indicate that high-affinity binding of [(3)H]AS to dog NPC1L1 depends on molecular determinants present in a 61-aa region of a large extracellular domain (loop C), where Phe-532 and Met-543 appear to be key contributors. These data suggest that the [(3)H]AS-binding site resides in the intestinal lumen and are consistent with preclinical data demonstrating in vivo efficacy of a minimally bioavailable CAI. Furthermore, these determinants of [(3)H]AS binding lie immediately adjacent to a hotspot of human NPC1L1 polymorphisms correlated with hypoabsorption of cholesterol. These observations, taken together with the recently described binding of cholesterol to the N terminus (loop A) of the close NPC1L1 homologue, NPC1, may provide a molecular basis for understanding ezetimibe inhibition of NPC1L1-mediated cholesterol absorption. Specifically, ezetimibe binding to an extracellular site distinct from where cholesterol binds prevents conformational changes in NPC1L1 that are necessary for the translocation of cholesterol across the membrane., Ezetimibe has a mechanism of action that differs from those of other classes of cholesterol-reducing compounds (statins, bile acid sequestrants [resins], fibric acid derivatives, and plant stanols). The molecular target of ezetimibe has been shown to be the sterol transporter, Niemann-Pick C1-Like 1 (NPC1L1), which is involved in the intestinal uptake of cholesterol and phytosterols. Ezetimibe does not inhibit cholesterol synthesis in the liver, or increase bile acid excretion. Instead, ezetimibe localizes at the brush border of the small intestine and inhibits the absorption of cholesterol, leading to a decrease in the delivery of intestinal cholesterol to the liver. This causes a reduction of hepatic cholesterol stores and an increase in clearance of cholesterol from the blood; this distinct mechanism is complementary to that of statins and of fenofibrate. | |

| Record name | Ezetimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ezetimibe | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

163222-33-1 | |

| Record name | Ezetimibe | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163222-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezetimibe [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163222331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezetimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ezetimibe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EZETIMIBE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOR26LQQ24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ezetimibe | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ezetimibe | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015108 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163°C, 164-166 °C | |

| Record name | Ezetimibe | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00973 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ezetimibe | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.